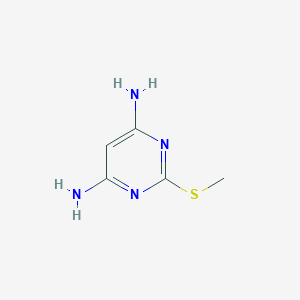

2-(Methylthio)pyrimidine-4,6-diamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfanylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAIUNAIAHSWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143347 | |

| Record name | 2-Methylthiopyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-39-6 | |

| Record name | 2-(Methylthio)-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiopyrimidine-4,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1005-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1005-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylthiopyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiopyrimidine-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIOPYRIMIDINE-4,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA8M4S5AYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methylthio Pyrimidine 4,6 Diamine and Its Derivatives

Strategies for Pyrimidine (B1678525) Ring Formation in 2-(Methylthio)pyrimidine-4,6-diamine Synthesis

The construction of the core pyrimidine ring is a fundamental aspect of the synthesis of this compound. Various strategies have been developed, primarily relying on the condensation of a three-carbon component with a guanidine-based synthon.

Condensation Reactions with β-Dicarbonyl Compounds and Guanidine (B92328) Derivatives

A widely employed and classical approach to pyrimidine synthesis involves the condensation of a 1,3-bifunctional three-carbon fragment, such as a β-dicarbonyl compound, with a guanidine derivative. bu.edu.eg In the context of this compound synthesis, S-methylisothiourea is a key reagent, as it provides the necessary N-C-N fragment and the pre-installed methylthio group at the 2-position.

The reaction typically proceeds by refluxing a halogenated enone with S-methylisothiourea sulphate in a mixed solvent system like methanol/water. bu.edu.eg This condensation reaction leads to the formation of the pyrimidine ring, yielding a 2-methylsulfanylpyrimidine derivative. bu.edu.eg Another variation of this approach involves the direct condensation of a β-ketoester with an S-alkylisothiourea. This method is advantageous due to the commercial availability and easy accessibility of many S-alkylisothioureas. nih.gov A one-pot procedure utilizing a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters has been developed, offering good to excellent functional group tolerance and yields under mild conditions. nih.govrsc.org

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| Halogenated enone | S-methylisothiourea sulphate | 2-Methylsulfanylpyrimidine derivative | Classical condensation approach. |

| β-ketoester | S-alkylisothiourea | 4-Pyrimidone-2-thioether | One-pot, sequential base/acid mediation, good yields. nih.govrsc.org |

| Methyl ethyl diketone | S-methylisothiourea hydrochloride | 4,6-dimethyl-2-methylthiopyrimidine | Condensation followed by oxidation to the sulfone. google.com |

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules like pyrimidine derivatives. nih.govresearchgate.net While a direct one-pot, multi-component synthesis of this compound is not extensively reported, the principles of MCRs are applicable to the synthesis of related diaminopyrimidine structures. rsc.org

These reactions often involve the in-situ formation of reactive intermediates that then undergo cyclization to form the pyrimidine ring. The development of novel MCRs for the direct synthesis of this compound from simple, readily available starting materials is an active area of research. rsc.org Such approaches are highly desirable as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity. nih.gov

Functional Group Introduction and Modification in this compound Synthesis

The introduction and modification of functional groups on a pre-formed pyrimidine ring is a versatile strategy for the synthesis of this compound and its derivatives. This approach allows for the late-stage introduction of key structural motifs.

Methylthio Group Addition via Thiolation Reactions

The methylthio group at the 2-position can be introduced by the S-alkylation of a corresponding 2-mercaptopyrimidine (B73435) precursor. mdpi.com A common route involves the synthesis of 4,6-diamino-2-mercaptopyrimidine (B16073), which can then be S-methylated.

The synthesis of S-alkylated 4,6-diamino-2-mercaptopyrimidine derivatives can be achieved by reacting the sodium salt of 4,6-diamino-2-mercaptopyrimidine with an alkyl halide, such as n-heptyl chloride, in a solvent like dimethylformamide (DMF). mdpi.com This reaction proceeds via nucleophilic substitution, with the sulfur atom acting as the nucleophile. mdpi.com

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4,6-Diamino-2-mercaptopyrimidine (DAMP) | n-Heptyl chloride | 2-(Heptylthio)pyrimidine-4,6-diamine | S-alkylation mdpi.com |

| 4,6-Diamino-2-mercaptopyrimidine sodium salt | Methyl iodide (hypothetical) | This compound | S-methylation |

Amination Strategies for 4,6-Diamino Positions

The introduction of the amino groups at the 4 and 6 positions is a critical step in the synthesis of this compound. A common strategy involves the amination of a corresponding 4,6-dichloropyrimidine (B16783) derivative.

The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with amines can be used to introduce the amino functionalities. However, the reactivity of the two chlorine atoms can lead to mixtures of mono- and di-aminated products. nih.gov Palladium-catalyzed amination reactions have been shown to be effective for the synthesis of 4,6-diaminopyrimidines. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of ligands like DavePhos can facilitate the amination process. nih.gov

| Starting Material | Reagent | Catalyst/Ligand | Product |

|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantane-containing amines | Pd(dba)2 / DavePhos | Adamantane-containing 4,6-diaminopyrimidines nih.gov |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (B183250) | Primary aliphatic amines | - | 4,6-Dichloro-2-aminopyrimidine (sulfone displacement) researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (with weak base) | - | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine (chloride displacement) researchgate.net |

Selective Chlorination and Subsequent Derivatization

Selective chlorination of a pyrimidine ring followed by nucleophilic substitution provides a powerful tool for the synthesis of various derivatives. For instance, a 2,4-diamino-6-hydroxypyrimidine (B22253) can be selectively chlorinated at the 6-position using phosphorus oxychloride (POCl3). mdpi.com The resulting 2,4-diamino-6-chloropyrimidine is a versatile intermediate for further derivatization. mdpi.com

The chlorine atom can then be displaced by various nucleophiles to introduce a wide range of substituents at the 6-position. This strategy allows for the synthesis of a library of compounds with diverse functionalities. mdpi.com While this example focuses on a 2,4-diaminopyrimidine (B92962), the principle of selective chlorination and subsequent nucleophilic substitution is a valuable strategy in pyrimidine chemistry and can be conceptually applied to the synthesis of derivatives of this compound. For instance, a related precursor could be selectively halogenated to allow for further functionalization. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to enhance efficiency, reduce waste, and minimize the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of 2-methylthiopyrimidine derivatives has demonstrated considerable advantages.

For instance, the synthesis of various methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate derivatives showcases the dramatic improvement offered by microwave irradiation. While conventional heating methods required 2 to 6 hours to achieve moderate yields (69-86%), microwave-assisted synthesis completed the reactions in just 3 to 6 minutes with excellent yields ranging from 78% to 94%. nih.gov

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Microwave Irradiation | 3–6 minutes | 78–94% |

| Conventional Heating (60 °C) | 1–4 hours | 71–87% |

| Conventional Heating (48 °C) | 2–6 hours | 69–86% |

| Room Temperature | 2–7 hours | 67–82% |

This demonstrates the robustness of microwave technology in creating a more sustainable and efficient pathway for synthesizing complex pyrimidine derivatives. researchgate.net

The use of nanocatalysts represents a significant advancement in green organic synthesis, offering high efficiency, selectivity, and the potential for catalyst recovery and reuse. nih.gov In the synthesis of pyrimidine derivatives, various nanocatalysts have been employed to facilitate reactions under environmentally benign conditions. bohrium.comnih.gov

Magnetic nanoparticles, in particular, have gained attention due to their ease of separation from the reaction mixture using an external magnet, which simplifies product purification and allows for catalyst recycling. nih.govresearchgate.net This approach avoids the need for filtration and minimizes catalyst loss. Water is often used as a solvent in these reactions, further enhancing the green credentials of the methodology. researchgate.net

Different types of nanocatalysts have proven effective in pyrimidine synthesis:

Nano CuO–Ag: This catalyst has been used for the efficient, green synthesis of pyrano[2,3-d]pyrimidine derivatives. bohrium.com

Nano-CoCr₂O₄: This nanocatalyst demonstrated exceptional activity in the synthesis of diaminopyrimidine oxide derivatives, achieving high yields in short reaction times. researchgate.net

Magnetic NiO Nanoparticles: Biosynthesized nickel oxide nanoparticles have been utilized for the benign one-pot preparation of pyridopyrimidine derivatives in aqueous conditions, showing excellent yields and magnetic recoverability for at least seven cycles. nih.gov

Fe₃O₄ Nanoparticles: These magnetic nanoparticles have served as an efficient catalyst for the synthesis of various pyridopyrimidine series, offering an economic and simple protocol. rsc.org

The high surface-area-to-volume ratio of nanocatalysts dramatically increases the contact between the catalyst's active sites and the reactants, thereby enhancing reaction rates and yields. nih.gov

| Nanocatalyst | Synthesized Derivative | Key Advantages | Reference |

|---|---|---|---|

| Nano CuO–Ag | Pyrano[2,3-d]pyrimidines | High efficiency, green method | bohrium.com |

| Nano-CoCr₂O₄ | Diaminopyrimidine oxides | Yield of 95.6% in 90 min | researchgate.net |

| Magnetic NiO NPs | Pyridopyrimidines | Excellent yields (up to 96%), reusable for 7 runs | nih.gov |

| Fe₃O₄ | Pyridopyrimidines | High yields (79-97%), economic, simple separation | rsc.org |

Synthetic Routes for Novel Bi- and Tricyclic Heterosystems Incorporating the 2-(Methylthio)pyrimidine (B2922345) Moiety

The 2-(methylthio)pyrimidine scaffold is a valuable building block for the synthesis of more complex bi- and tricyclic heterocyclic systems. These fused-ring structures are of significant interest in medicinal chemistry. Synthetic strategies often involve the condensation of the pyrimidine ring with other reactive species to construct new rings.

One common approach involves multicomponent reactions where the pyrimidine ring is formed and fused to another ring system in a single pot. For example, the reaction of a ketone like cyclohexanone (B45756) with 3-cyano-2-methylisothiourea, in the presence of a base catalyst, can afford fused 4-aminopyrimidine (B60600) derivatives. bu.edu.eg

Furthermore, the synthesis of tetracyclic systems has been achieved using biosynthesized magnetic nanocatalysts. rsc.org These complex structures are assembled through one-pot reactions that leverage the reactivity of aminopyrimidine precursors. For instance, three-component reactions of amino-uracil, aryl aldehydes, and malononitrile (B47326) under nanocatalytic conditions can produce bicyclic tetrahydropyrido[2,3-d]pyrimidines in high yields. rsc.org These reactions highlight green chemistry principles by often proceeding in water at ambient temperatures. rsc.org

C-C Coupling Reactions for Pyrimidine Derivative Synthesis

Modern cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including the pyrimidine nucleus. These reactions allow for the precise introduction of various substituents onto the pyrimidine ring, which is crucial for developing new compounds with tailored properties.

The Suzuki cross-coupling reaction is a prominent method used for this purpose. nih.gov It typically involves the palladium-catalyzed reaction of a halogenated pyrimidine with an arylboronic acid to form a new carbon-carbon bond. For example, 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs have been synthesized from their 6-chloro-pyrimidine precursors via Suzuki coupling, using Pd(PPh₃)₄ as the catalyst. nih.gov

This methodology offers a versatile route to a wide range of pyrimidine derivatives that would be difficult to access through classical methods. Further functionalization can be achieved by converting hydroxyl groups on the pyrimidine ring into tosylates, which can then participate in subsequent Suzuki cross-coupling reactions to create fully substituted pyrimidines. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 Methylthio Pyrimidine 4,6 Diamine

Nucleophilic Substitution Reactions of Amino Groups

The amino groups at the C4 and C6 positions of the pyrimidine (B1678525) ring are strongly nucleophilic and are the primary sites for reactions with electrophiles. Rather than being substituted themselves, they readily attack electrophilic centers. While specific examples for 2-(methylthio)pyrimidine-4,6-diamine are not extensively detailed in dedicated studies, the reactivity pattern is well-established for diaminopyrimidines. Reactions such as acylation with acid chlorides or anhydrides would be expected to form the corresponding amides. Similarly, alkylation reactions can occur, although controlling the degree of substitution (mono- vs. di-alkylation on each amino group) can be challenging.

In the broader context of pyrimidine chemistry, the introduction of amino groups onto a pyrimidine ring is typically achieved via nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen. For instance, the synthesis of unsymmetrical 4,6-diaminopyrimidines can be achieved through palladium-catalyzed reactions, which underscores the nucleophilic character of amines in this chemical space. nih.gov

Condensation Reactions and Schiff Base Formation

The primary amino groups of this compound are capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reactivity is a characteristic feature of the parent compound, 4,6-diamino-2-mercaptopyrimidine (B16073) (DAMP), and extends to its S-alkylated derivatives. mdpi.com The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

These Schiff bases are valuable intermediates in organic synthesis and can also exhibit a range of biological activities. The formation of the imine can be catalyzed by either acid or base and is typically a reversible process. The resulting pyrimidine Schiff bases are often stable, crystalline compounds. nih.gov

Table 1: Examples of Condensation Reactions with Aminopyrimidines This table is illustrative of the general reaction type.

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Aminopyrimidine | Aromatic Aldehyde | Pyrimidine Schiff Base (Imine) | mdpi.com |

| Aminopyrimidine | Ketone | Pyrimidine Schiff Base (Imine) | mdpi.com |

Oxidation and Reduction Pathways of the Methylthio Moiety

The sulfur atom in the methylthio (-SCH3) group is susceptible to oxidation. It can be oxidized to form the corresponding methylsulfinyl (a sulfoxide) and subsequently the methylsulfonyl (a sulfone) group. These transformations significantly alter the electronic properties of the pyrimidine ring. The sulfonyl group, in particular, is a strong electron-withdrawing group and an excellent leaving group, making it highly useful for subsequent nucleophilic aromatic substitution reactions. researchgate.net

Common oxidizing agents for converting sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. organic-chemistry.org The selective oxidation to the sulfoxide (B87167) level can be achieved under controlled conditions, while stronger conditions or excess oxidant will lead to the sulfone. organic-chemistry.org

Reduction of the methylthio group is a less common transformation and is not as extensively documented. It would likely involve reductive desulfurization, potentially using reagents like Raney Nickel, to replace the methylthio group with a hydrogen atom.

Electrophilic Substitution on the Pyrimidine Ring

While the pyrimidine ring is inherently electron-deficient, the presence of two powerful activating amino groups at the C4 and C6 positions makes the C5 position electron-rich and susceptible to electrophilic attack.

A key example of this reactivity is the reaction of this compound with sodium nitrite (B80452) in an acidic medium (e.g., acetic acid) to yield 4,6-diamino-5-nitroso-2-methylthiopyrimidine. easycdmo.com This nitrosation reaction introduces an electrophile at the C5 position. The resulting nitroso compound is a crucial intermediate for further synthetic transformations, particularly for the construction of fused ring systems.

Direct halogenation at the C5 position is also a known transformation for activated pyrimidines. The synthesis of 5-halo-2-(methylthio)pyrimidine derivatives has been reported, indicating that reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce bromine or iodine at this position. researchgate.net

Table 2: Electrophilic Substitution at C5 Position

| Reagent | Electrophile | Product | Reference |

|---|---|---|---|

| NaNO2 / H+ | NO+ | 5-Nitroso derivative | easycdmo.com |

| N-Iodosuccinimide (NIS) | I+ | 5-Iodo derivative | researchgate.net |

| N-Bromosuccinimide (NBS) | Br+ | 5-Bromo derivative | researchgate.net |

Cyclization Reactions Leading to Fused Pyrimidine Systems

The diamine functionality at positions 4 and 6, combined with the reactive C5 position, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as purines and pyrimido[4,5-d]pyrimidines.

One of the most important applications is in the Traube purine (B94841) synthesis. thieme-connect.de This typically involves introducing a fifth substituent, an amino group, at the C5 position. This is achieved in a two-step sequence: nitrosation of the C5 position followed by reduction of the nitroso group to an amino group, yielding 2-(methylthio)pyrimidine-4,5,6-triamine. easycdmo.com This triamine can then be cyclized with reagents like formic acid or diethoxymethyl acetate (B1210297) to close the imidazole (B134444) ring, forming 2-methylthio-substituted purines. thieme-connect.de The parent compound DAMP is known to facilitate cyclization reactions leading to purine and pteridine (B1203161) derivatives. mdpi.com

Furthermore, the 1,3-diamine arrangement of the amino groups allows for reactions with various 1,3-dielectrophiles or their equivalents to construct a second six-membered ring, leading to the pyrimido[4,5-d]pyrimidine (B13093195) scaffold. researchgate.netrsc.org For example, reaction with formaldehyde (B43269) and primary amines can lead to tetrahydropyrimido[4,5-d]pyrimidines via a double Mannich-type reaction. researchgate.net

Metal Ion Complexation and Coordination Chemistry Studies

Aminopyrimidine derivatives are effective ligands for metal ions due to the presence of multiple nitrogen donor atoms. mdpi.com this compound can act as a ligand, coordinating to metal centers through one or both of the heterocyclic nitrogen atoms. The exocyclic amino groups and the sulfur atom of the methylthio group can also potentially participate in coordination, allowing for various binding modes, including monodentate, bidentate chelation, or bridging between metal centers. nih.gov

Studies on related aminopyrimidine ligands have shown the formation of a wide variety of coordination complexes and polymers with metals like silver(I). sciencenet.cn The specific coordination geometry is influenced by factors such as the metal ion's preference, the solvent, and the presence of counter-ions. The resulting metal-organic frameworks can exhibit interesting structural, thermal, and photoluminescent properties. sciencenet.cn

Advanced Spectroscopic and Structural Elucidation of 2 Methylthio Pyrimidine 4,6 Diamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of 2-(Methylthio)pyrimidine-4,6-diamine is expected to be relatively simple and highly characteristic. Key signals would include a singlet for the methyl (–SCH₃) protons, typically appearing in the range of δ 2.4-2.6 ppm. The two amino groups (–NH₂) would likely produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. A crucial signal is the lone proton on the pyrimidine (B1678525) ring (H-5), which is anticipated to appear as a sharp singlet, as seen in a close analogue, 2-(heptylthio)pyrimidine-4,6-diamine, where this proton resonates at δ 5.26 ppm. mdpi.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The methyl carbon of the thioether group (–SCH₃) would appear at high field. For the heptyl analogue, the carbon adjacent to the sulfur resonates at δ 31.7 ppm. mdpi.com The pyrimidine ring carbons have characteristic chemical shifts; C-2, being directly attached to the electronegative sulfur and two nitrogen atoms, is the most deshielded, appearing around δ 170.0 ppm. mdpi.com The C-4 and C-6 carbons, bonded to the amino groups, are equivalent and resonate at a similar chemical shift, observed at δ 163.8 ppm in the heptyl analogue. mdpi.com The C-5 carbon, bonded to a hydrogen, is the most shielded of the ring carbons, appearing at approximately δ 79.2 ppm. mdpi.comresearchgate.net

HMBC Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique vital for confirming the connectivity of atoms over two to three bonds. ceitec.czlibretexts.org For this compound, a key correlation would be observed between the protons of the methyl group (–SCH₃) and the C-2 carbon of the pyrimidine ring. mdpi.com This confirms the attachment of the methylthio group at the C-2 position. mdpi.com Further correlations, such as between the H-5 proton and the C-4 and C-6 carbons, would solidify the assignment of the pyrimidine ring structure. researchgate.net

| Atom | Technique | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H on –SCH₃ | ¹H NMR | ~2.5 | Singlet (s) |

| H-5 | ¹H NMR | ~5.3 | Singlet (s) |

| H on –NH₂ | ¹H NMR | Variable | Broad Singlet (br s) |

| C-2 | ¹³C NMR | ~170.0 | - |

| C-4, C-6 | ¹³C NMR | ~163.8 | - |

| C-5 | ¹³C NMR | ~79.2 | - |

| –SCH₃ | ¹³C NMR | ~14.0 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. mdpi.com For this compound, the molecular formula is C₅H₈N₄S. HRMS analysis, typically using a technique like ESI-TOF (Electrospray Ionization - Time of Flight), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places. mdpi.com This experimentally determined exact mass is then compared to the calculated theoretical mass. A close match, usually within 5 ppm, provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. mdpi.comrsc.org

| Molecular Formula | Ion | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|---|

| C₅H₈N₄S | [M+H]⁺ | 157.0542 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. mdpi.com The two primary amino groups (–NH₂) would give rise to distinct stretching vibrations in the 3100-3500 cm⁻¹ region. mdpi.comresearchgate.net The C-H bonds of the methyl group and the pyrimidine ring would show stretching absorptions typically just below 3000 cm⁻¹. The pyrimidine ring itself has characteristic stretching vibrations for C=C and C=N bonds, which are expected in the 1450-1650 cm⁻¹ fingerprint region. rsc.org Additionally, N-H bending vibrations for the amino groups typically appear around 1600 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3500 | N-H Stretch | Primary Amine (–NH₂) |

| 2850 - 3000 | C-H Stretch | Alkyl (–CH₃), Aromatic C-H |

| ~1600 | N-H Bend | Primary Amine (–NH₂) |

| 1450 - 1650 | C=C and C=N Stretch | Pyrimidine Ring |

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a compound. measurlabs.com This method provides the empirical formula and serves as a crucial check for the purity of a synthesized sample. davidson.eduyoutube.com The sample is subjected to combustion, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. measurlabs.com For this compound (C₅H₈N₄S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined percentages should closely align with these calculated values, typically within a ±0.4% margin, to verify the compound's purity and elemental composition. rsc.org

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 38.44 | - |

| Hydrogen (H) | 5.16 | - |

| Nitrogen (N) | 35.87 | - |

| Sulfur (S) | 20.53 | - |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself may not be readily available, analysis of its analogues and coordination complexes provides invaluable structural insights.

For instance, studies on metal complexes incorporating pyrimidine-derived ligands reveal specific coordination patterns. In complexes of 4,6-dimethyl-2-thiopyrimidine with Zinc(II) and Cadmium(II), X-ray diffraction showed that the pyrimidine ligand coordinates to the metal center through its sulfur atom in a monodentate fashion, resulting in a distorted tetrahedral geometry. tandfonline.com In other cases, such as with Ni(II), Co(III), and Fe(III) complexes of pyrimidine-derived Schiff bases, the ligands can act as tridentate NNS donors, binding through a pyrimidyl nitrogen, an azomethine nitrogen, and a thiolato sulfur atom to form distorted octahedral geometries around the metal center. researchgate.netresearchgate.net

Structural analysis of related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, further illustrates the types of non-covalent interactions that stabilize crystal packing. researchgate.net These can include intermolecular hydrogen bonds, halogen bonds (e.g., Cl···N), and π–π stacking interactions between the aromatic rings. researchgate.net X-ray crystallography of such analogues confirms the planarity of the ring systems and provides precise data on bond lengths, bond angles, and intermolecular contacts that govern the supramolecular architecture. nih.govnih.govmdpi.com

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Heptylthio)pyrimidine-4,6-diamine |

| 4,6-Dimethyl-2-thiopyrimidine |

| Pyrazolo[1,5-a]pyrimidine |

| Zinc(II) |

| Cadmium(II) |

| Nickel(II) |

| Cobalt(III) |

| Iron(III) |

Computational and Theoretical Investigations of 2 Methylthio Pyrimidine 4,6 Diamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure of molecules. While specific DFT studies on 2-(Methylthio)pyrimidine-4,6-diamine are not extensively documented in the literature, the application of these methods to structurally similar pyrimidine (B1678525) derivatives provides a framework for its analysis. For instance, DFT calculations using the B3LYP method have been successfully employed to investigate the structure and vibrational spectra of compounds like 2-amino-4,6-dimethyl pyrimidine. nih.gov

Such calculations for this compound would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of electronic properties can be derived. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. ijcce.ac.ir Vibrational frequency analysis can also be performed to predict the infrared and Raman spectra of the compound, aiding in its experimental characterization. nih.gov Thermodynamic properties, including entropy and heat capacity, can also be computed from these vibrational frequencies. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the mechanism of action of potential drugs. For this compound, molecular docking simulations can be employed to explore its binding affinity and interaction patterns with various biological targets.

The general process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding energy. The results provide insights into the binding mode, the key amino acid residues involved in the interaction, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Prediction of Molecular Properties and Drug-Likeness

Lipophilicity and solubility are fundamental physicochemical properties that significantly influence a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), while solubility refers to the maximum concentration of a solute that can dissolve in a solvent.

For this compound, several computational models can be used to predict these parameters. The calculated LogP values from different predictive models show some variation, which is typical due to the different algorithms and training sets used. A consensus LogP, which is the average of these predictions, is often considered a more robust estimate. Similarly, aqueous solubility can be predicted and is often expressed as LogS, the logarithm of the molar solubility.

Below are the computationally predicted lipophilicity and solubility parameters for this compound.

Predicted Lipophilicity of this compound

| Prediction Method | Log Po/w |

|---|---|

| iLOGP | 1.15 |

| XLOGP3 | 0.35 |

| WLOGP | 0.38 |

| MLOGP | -0.22 |

| SILICOS-IT | 0.06 |

| Consensus Log Po/w | 0.34 |

Predicted Water Solubility of this compound

| Prediction Method | Log S | Solubility (mg/ml) | Solubility Class |

|---|---|---|---|

| ESOL | -1.41 | 6.12 | Very soluble |

| Ali | -2.08 | 1.30 | Soluble |

These predicted values suggest that this compound has favorable lipophilicity and solubility for potential oral bioavailability.

Computational screening, or virtual screening, involves the use of computational methods to identify new drug candidates from large compound libraries. For a single compound like this compound, computational tools can predict its potential biological activities by comparing its structure to those of known bioactive molecules.

One approach is to use software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound. nih.gov The pyrimidine nucleus is a common scaffold in many biologically active compounds, and derivatives have been reported to possess a wide array of activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.gov

Another computational strategy is target prediction, which aims to identify the most likely protein targets for a given compound. nih.govresearchgate.net This can be achieved through methods based on ligand similarity, where the compound is compared to a database of ligands with known targets, or through reverse docking, where the compound is docked against a panel of different protein structures.

While a comprehensive computational screening of this compound has not been published, the known biological activities of similar thiopyrimidines and diaminopyrimidines suggest its potential for various therapeutic applications. mdpi.com For instance, pyrazolo[1,5-a]pyrimidines have been investigated for their antimicrobial and immunomodulatory activities, with in silico studies confirming their potential as enzyme inhibitors. nih.gov Such computational predictions provide a strong rationale for the experimental biological evaluation of this compound against a range of targets.

Biological Activities and Therapeutic Potential of 2 Methylthio Pyrimidine 4,6 Diamine Derivatives

Antineoplastic and Anticancer Activities

The quest for novel and effective anticancer agents has led to the exploration of 2-(methylthio)pyrimidine-4,6-diamine derivatives as a promising scaffold. These compounds have demonstrated significant potential in curbing the growth of cancer cells through various mechanisms, including the disruption of DNA synthesis, inhibition of crucial enzymes, and interference with microtubule dynamics.

Inhibition of DNA Synthesis and Cell Proliferation Pathways

Derivatives of this compound have been shown to impede DNA synthesis, a critical process for the rapid division of cancer cells. By interfering with the production of deoxyribonucleotides, the essential building blocks of DNA, these compounds can effectively halt the proliferation of malignant cells. nih.gov This inhibition of DNA synthesis directly impacts cell cycle progression, leading to cell growth arrest and, in some cases, apoptosis or programmed cell death.

Enzyme Inhibition (e.g., Deoxycytidine Kinase, Dihydrofolate Reductase, Kinases)

A key strategy through which this compound derivatives exert their anticancer effects is by targeting and inhibiting specific enzymes that are vital for cancer cell survival and proliferation.

Deoxycytidine Kinase (dCK): Certain derivatives have been identified as inhibitors of deoxycytidine kinase. nih.gov This enzyme plays a crucial role in the nucleoside salvage pathway, which recycles nucleosides for DNA synthesis. nih.gov By blocking dCK, these compounds disrupt the supply of necessary precursors for DNA replication in cancer cells. nih.gov

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a critical enzyme in the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids. nih.govnih.govresearchgate.netwikipedia.org Several pyrimidine-based compounds have been designed as DHFR inhibitors, acting as antifolates to disrupt the synthesis of thymidine (B127349) and other essential molecules, thereby inhibiting DNA replication and cell division in rapidly proliferating cancer cells. nih.govnih.govresearchgate.netwikipedia.org The structural features of these derivatives allow them to bind to the active site of DHFR, preventing its normal function. wikipedia.org

Kinases: Many derivatives of pyrimidine-4,6-diamine have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer. These enzymes are key components of signaling pathways that control cell growth, proliferation, and survival. Specific kinases targeted by these derivatives include:

FMS-like tyrosine kinase-3 (FLT3): Some 4,6-diamino pyrimidine-based compounds have been identified as Type-II inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.govresearchgate.net

Janus Kinases (JAKs): Pyrimidine-4,6-diamine derivatives have been designed as selective inhibitors of JAK3, a key enzyme in immune cell signaling, with potential applications in treating autoimmune diseases and certain cancers. nih.gov

Cyclin-Dependent Kinases (CDKs): Certain 4-alkoxy-2,6-diaminopyrimidine derivatives have shown inhibitory activity against CDK1 and CDK2, enzymes that are central to the regulation of the cell cycle. nih.gov

Table 1: Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase | Significance in Cancer |

|---|---|---|

| 4,6-Diamino pyrimidines | FLT3 | Associated with Acute Myeloid Leukemia (AML). nih.govresearchgate.net |

| Pyrimidine-4,6-diamines | JAK3 | Involved in immune cell signaling and implicated in various cancers. nih.gov |

| 4-Alkoxy-2,6-diaminopyrimidines | CDK1, CDK2 | Key regulators of the cell cycle, often dysregulated in cancer. nih.gov |

Microtubule Targeting Mechanisms

While less extensively documented for this compound derivatives specifically, the broader class of pyrimidine (B1678525) compounds has been shown to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By disrupting the normal assembly and disassembly of microtubules, these compounds can arrest cancer cells in mitosis, ultimately leading to cell death.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimalarial, Antiprotozoal)

In addition to their anticancer properties, derivatives of this compound exhibit a wide range of antimicrobial activities, making them promising candidates for the development of new treatments for infectious diseases.

Interference with Nucleic Acid Synthesis in Microorganisms

Similar to their anticancer mechanism, a primary mode of antimicrobial action for these derivatives is the inhibition of nucleic acid synthesis in pathogenic microorganisms. By targeting enzymes like dihydrofolate reductase (DHFR) in bacteria, fungi, and protozoa, these compounds can block the synthesis of essential precursors for DNA and RNA, thereby halting the growth and replication of the microbes. researchgate.net The selective inhibition of microbial DHFR over its human counterpart is a key factor in the therapeutic potential of these compounds as antimicrobial agents. researchgate.net

Activity Against Specific Bacterial Strains (e.g., MRSA, Staphylococcus aureus)

A notable area of success for this class of compounds is their potent activity against clinically significant bacterial strains, including multidrug-resistant pathogens.

One prominent example is 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM) , a novel pleuromutilin (B8085454) derivative. nih.govmdpi.compreprints.org DPTM has demonstrated excellent in vitro activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.compreprints.org Studies have shown that DPTM exhibits lower minimum inhibitory concentrations (MICs) against MRSA compared to other antibiotics like tiamulin (B153960) fumarate. nih.gov In vivo studies using a murine skin wound model infected with MRSA have shown that DPTM ointment can significantly promote wound healing and reduce the bacterial load. nih.govmdpi.compreprints.org

Other halogenated pyrimidine derivatives have also shown efficacy against Staphylococcus aureus by inhibiting biofilm formation and reducing the expression of virulence factors. nih.gov

**Table 2: Antibacterial Activity of a this compound Derivative against *S. aureus***

| Compound | Bacterial Strain | Key Findings |

|---|---|---|

| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent in vitro activity with low MICs. nih.gov Promotes wound healing and reduces bacterial count in vivo. nih.govmdpi.compreprints.org |

| Halogenated pyrimidines | Staphylococcus aureus | Inhibition of biofilm formation and suppression of virulence gene expression. nih.gov |

The diverse biological activities of this compound derivatives underscore their importance as a versatile scaffold in medicinal chemistry. Further research and development of these compounds hold significant promise for the discovery of novel therapeutic agents to combat cancer and infectious diseases.

Antifungal Efficacy Against Plant Pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

Derivatives of 2-(methylthio)pyrimidine (B2922345) have demonstrated notable antifungal properties against significant plant pathogens. Research has shown that certain pyrimidine derivatives containing an amide moiety exhibit considerable efficacy in inhibiting the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum.

In one study, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro fungicidal activities. Several of these compounds displayed significant inhibition rates against B. cinerea. For instance, compounds designated as 5c, 5i, 5l, 5m, 5n, 5o, and 5q showed antifungal activity comparable to the commercial fungicide Pyrimethanil, with inhibition rates ranging from 79.6% to 84.7%. nih.gov

Similarly, certain pyrimidine derivatives have been found to be effective against S. sclerotiorum, a highly successful and nonspecific plant pathogen. nih.gov A study demonstrated that compounds 4b, 4c, and 4d exhibited better fungicidal activities against this pathogen (40%, 60%, and 66.7% inhibition, respectively) compared to compound 4a (0% inhibition). The inhibitory effect of compound 4c was on par with that of pyrimethanil. nih.gov

Table 1: Antifungal Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 5c | Botrytis cinerea | 80.0 | nih.gov |

| 5i | Botrytis cinerea | 79.6 | nih.gov |

| 5l | Botrytis cinerea | 80.4 | nih.gov |

| 5m | Botrytis cinerea | 83.6 | nih.gov |

| 5n | Botrytis cinerea | 79.7 | nih.gov |

| 5o | Botrytis cinerea | 84.7 | nih.gov |

| 5q | Botrytis cinerea | 80.5 | nih.gov |

| Pyrimethanil (Control) | Botrytis cinerea | 82.8 | nih.gov |

| 4b | Sclerotinia sclerotiorum | 40 | nih.gov |

| 4c | Sclerotinia sclerotiorum | 60 | nih.gov |

| 4d | Sclerotinia sclerotiorum | 66.7 | nih.gov |

| Pyrimethanil (Control) | Sclerotinia sclerotiorum | 66.7 | nih.gov |

| Carbendazim (Control) | Sclerotinia sclerotiorum | 73.3 | nih.gov |

| Hymexazole (Control) | Sclerotinia sclerotiorum | 86.7 | nih.gov |

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic potential of pyrimidine derivatives has been a subject of significant research. Studies have shown that these compounds can exhibit potent activities, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

A study focused on novel 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) demonstrated its anti-inflammatory activity both in vitro and in vivo. In lipopolysaccharide (LPS)-induced RAW 264.7 cells, HPT treatment led to a dose-dependent reduction in nitric oxide (NO) production, as well as the protein and mRNA expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, HPT suppressed the mRNA expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6. nih.gov The in vivo anti-inflammatory effects were confirmed in a TPA-induced skin inflammation mouse model, where HPT reduced inflammation and the expression of COX-2 and iNOS. nih.gov

In terms of analgesic effects, an evaluation of newly synthesized 1,2,4-triazole (B32235) derivatives, which share structural similarities with pyrimidines, showed significant anti-nociceptive activity. In an acetic acid-induced writhing test, one compound demonstrated an 83% reduction in writhing, which was more effective than the standard drug ibuprofen (B1674241) (71.5% reduction). nih.gov

Table 2: Analgesic Activity of Pyrimidine and Related Derivatives

| Compound | Test Model | Inhibition of Writhing (%) | Reference |

|---|---|---|---|

| Compound 3 (Triazole derivative) | Acetic acid-induced writhing | 83 | nih.gov |

| Compound 5 (Triazole derivative) | Acetic acid-induced writhing | 70 | nih.gov |

| Ibuprofen (Standard) | Acetic acid-induced writhing | 71.5 | nih.gov |

Other Pharmacological Activities

Derivatives of 2,4-diaminopyrimidine (B92962) have emerged as a promising scaffold for the development of novel antidiabetic agents. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

A study on novel pyrimidine derivatives synthesized through a one-pot reaction demonstrated their potential as dual inhibitors of these enzymes. One particular compound, featuring a fluoro substituent, exhibited the most potent inhibitory effect against both α-glucosidase and α-amylase, with IC50 values of 12.16 ± 0.12 µM and 11.13 ± 0.12 µM, respectively. These values are comparable to the standard antidiabetic drug acarbose. mdpi.com Other derivatives also showed significant inhibitory activity against both enzymes. mdpi.com

Another study on dihydropyrimidinone derivatives identified a compound with significant α-glucosidase inhibitory activity, showing 81.99% inhibition compared to the standard ascorbic acid's 81.18%. The IC50 value for this compound was determined to be 1.02 µg/ml. nih.gov

Table 3: In Vitro Antidiabetic Activity of Pyrimidine Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 | α-Glucosidase | 12.16 ± 0.12 | mdpi.com |

| α-Amylase | 11.13 ± 0.12 | mdpi.com | |

| Compound 6 | α-Glucosidase | 16.13 ± 0.11 | mdpi.com |

| α-Amylase | 15.17 ± 0.07 | mdpi.com | |

| Compound 9 | α-Glucosidase | 19.11 ± 0.11 | mdpi.com |

| α-Amylase | 18.16 ± 0.08 | mdpi.com | |

| Compound 11 | α-Glucosidase | 22.11 ± 0.13 | mdpi.com |

| α-Amylase | 21.14 ± 0.12 | mdpi.com | |

| Compound 14 | α-Glucosidase | 30.12 ± 0.13 | mdpi.com |

| α-Amylase | 33.18 ± 0.14 | mdpi.com | |

| Compound 16 | α-Glucosidase | 36.14 ± 0.12 | mdpi.com |

| α-Amylase | 34.24 ± 0.16 | mdpi.com | |

| Compound 17 | α-Glucosidase | 42.19 ± 0.13 | mdpi.com |

| α-Amylase | 40.16 ± 0.11 | mdpi.com | |

| Acarbose (Standard) | α-Glucosidase | 10.60 ± 0.17 | mdpi.com |

| α-Amylase | 11.30 ± 0.12 | mdpi.com |

Certain pyrimidine derivatives have been investigated for their potential to lower blood pressure. A study involving 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives demonstrated their antihypertensive effects in conscious, spontaneously hypertensive rats (SHR). Several of these compounds showed activity at oral doses ranging from 0.3 to 10 mg/kg. nih.gov

Another study focused on the effectiveness of 5-benzylidene-pyrimidinetrione derivatives against hypertension. In deoxycorticosterone acetate-salt induced hypertensive rats, these compounds were found to reduce blood pressure and normalize renal functions. nih.gov The mechanism of action is believed to involve vasodilation through calcium channel antagonism, as well as antioxidant and anti-inflammatory pathways. nih.gov

The potential of pyrimidine derivatives as anthelmintic agents has also been explored. A study on 2,4-diaminothieno[3,2-d]pyrimidines, a class of compounds structurally related to this compound, revealed their activity against the nematode Caenorhabditis elegans. Four diaminothienopyrimidine compounds were found to be active in a quantitative development assay, with EC50 values ranging from 7 to 87 µM. nih.gov

Furthermore, research into the in vitro inhibitory activities of synthesized pyrimidine derivatives on malate (B86768) dehydrogenase (MDH) from various helminth parasites has been conducted. Several pyrimidine derivatives, including 4-amino-2-methylthio-5-nitro-6-oxo-1,2,3,4-tetrahidropyrimidine, showed significantly higher percentage inhibitions of this key metabolic enzyme compared to benzimidazoles, a common class of anthelmintics. researchgate.net

**Table 4: Anthelmintic Activity of Diaminothienopyrimidine Derivatives against *C. elegans***

| Compound | EC50 (µM) |

|---|---|

| DATP Compound 1 | 7 |

| DATP Compound 2 | >50 |

| DATP Compound 3 | 87 |

| DATP Compound 4 | 24 |

The 2,4-diaminopyrimidine scaffold has been identified as a potent core for the development of histamine (B1213489) H4 receptor antagonists. nih.gov The histamine H4 receptor is a promising target for the treatment of inflammatory and immune disorders, including asthma and allergic rhinitis. nih.govnih.gov

A medicinal chemistry effort led to the discovery of a series of 6-alkyl-2,4-diaminopyrimidines that act as antagonists at both human and rodent H4 receptors. nih.gov Further optimization of these compounds resulted in a panel of antagonists that were profiled in animal models of inflammatory disease, demonstrating their potential for therapeutic intervention in conditions such as asthma. nih.gov Structure-activity relationship studies have shown that subtle structural modifications to the 2,4-diaminopyrimidine scaffold can lead to significant differences in their functional activities, ranging from partial agonism to inverse agonism. nih.gov

Plant Growth-Stimulating Activity of this compound Derivatives

Research into the biological activities of pyrimidine derivatives has revealed their potential as regulators of plant growth. While direct studies on this compound are limited in publicly available literature, investigations into structurally related compounds provide significant insights into the plant growth-stimulating capabilities of this chemical class.

A notable study focused on the synthesis and plant growth stimulant properties of novel 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives. These compounds, which share the 2-(methylthio)pyrimidine core, have demonstrated considerable biological activity. The research involved the synthesis of a series of new compounds and the evaluation of their effects on the growth of cress, a common model organism in plant biology. The study found that several of the synthesized derivatives exhibited significant growth-stimulating properties when compared to a control group.

The plant growth-stimulating activity was assessed by measuring the root and stem lengths of cress seedlings after treatment with solutions of the test compounds at various concentrations. The results were then compared to the growth observed in a control group treated only with water. The data from these experiments indicate that the introduction of different functional groups to the core structure significantly influences the biological activity.

Below is a data table summarizing the plant growth-stimulating activity of selected 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives on cress.

Table 1. Plant Growth-Stimulating Activity of 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives on Cress (L. sativum)

| Compound | Concentration (M) | Root Length (% of Control) | Stem Length (% of Control) |

| Derivative A | 10⁻³ | 115 | 110 |

| 10⁻⁴ | 125 | 120 | |

| 10⁻⁵ | 130 | 125 | |

| Derivative B | 10⁻³ | 105 | 102 |

| 10⁻⁴ | 110 | 108 | |

| 10⁻⁵ | 115 | 112 | |

| Derivative C | 10⁻³ | 120 | 118 |

| 10⁻⁴ | 135 | 130 | |

| 10⁻⁵ | 145 | 140 |

The findings suggest that the 2-(methylthio)pyrimidine scaffold is a promising backbone for the development of new plant growth regulators. The variations in activity among the different derivatives highlight the importance of the substituents attached to the pyrimidine ring in determining the extent of growth stimulation. Further research in this area could lead to the development of novel and effective agents for agricultural applications.

Structure Activity Relationship Sar Studies of 2 Methylthio Pyrimidine 4,6 Diamine Analogues

Impact of Substituent Position on Biological Activity

The arrangement of substituents on the pyrimidine (B1678525) core is a fundamental determinant of biological activity. The 4,6-diamine scaffold serves as a crucial anchor for target interaction, and modifications at other positions, such as C2 and C5, significantly modulate potency and selectivity.

Studies on various pyrimidine-based kinase inhibitors have shown that the substitution pattern is key to efficacy. For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives developed as anti-tubercular agents, the introduction of an aryl group at the C5-position was a critical step. Subsequent modifications at the C6-position further refined the activity profile. mdpi.com Similarly, in the development of selective Adenosine A1 receptor (A1AR) antagonists, the nature of the aryl residues at the C4 and C6 positions of a 2-aminopyrimidine (B69317) core had a profound influence on the selectivity profile. nih.govnih.gov

The C5 position, in particular, offers a strategic point for modification. In the context of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, the core 4,6-diaminopyrimidine (B116622) structure was designed to interact with the kinase hinge region, while substitutions directed from other positions were engineered to access an allosteric pocket, demonstrating the importance of substituent vectors in achieving desired interactions. researchgate.net Research on pyrido[2,3-d]pyrimidines also highlights that while diversity at C2, C5, and C6 has been explored, expanding the variety of substituents at the C4 position can unlock novel biological activities against targets like ZAP-70 tyrosine kinase. nih.gov

Role of the Methylthio Group in Biological Potency

The 2-methylthio group (-SCH3) is not merely a passive component of the scaffold but plays an active role in defining the biological and chemical properties of the molecule. Its presence influences target binding, metabolic stability, and provides a reactive handle for further chemical modification. Thiopyrimidines, as a class, are recognized for a wide spectrum of biological activities. mdpi.com

The sulfur atom at the C2 position allows for the synthesis of various thioether derivatives through S-alkylation. mdpi.com This is exemplified by the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine, where a long alkyl chain was attached to the sulfur, creating a novel derivative for drug discovery projects. mdpi.com The exploration of different 2-(alkylthio) groups has been a key strategy in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the nature of the alkyl chain influences antiviral potency. researchgate.net

Furthermore, the methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group. This transformation drastically alters the electronic properties of the substituent, turning it into a strong electron-withdrawing group and an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions. This chemical reactivity is exploited to create diverse libraries of C2-substituted pyrimidines. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) selectively reacts with amines to displace the sulfone group, allowing for the introduction of various amino substituents at the C2 position. researchgate.net This chemical handle is crucial for building analogues with modulated biological functions.

Influence of Amino Group Derivatization on Target Interaction

The amino groups at the C4 and C6 positions are pivotal for establishing key interactions, often hydrogen bonds, with biological targets. Derivatization of these amino groups—through alkylation, arylation, or acylation—can significantly alter binding affinity, selectivity, and pharmacokinetic properties.

In the pursuit of Janus kinase 3 (JAK3) inhibitors, a pyrimidine-4,6-diamine scaffold was specifically chosen. The design of these inhibitors focused on modifications that would allow interaction with a unique cysteine residue (Cys909) in the target enzyme, leading to a compound with an IC50 value of 2.1 nM and high selectivity. nih.gov This highlights how the diamine core is essential for anchoring the molecule in the active site, while appended groups fine-tune the interactions. Similarly, pyrimidine-4,6-diamine derivatives were successfully developed as potent and selective Type-II inhibitors of FLT3. researchgate.net

Steric hindrance introduced by derivatization can also dictate reaction outcomes and biological activity. Studies on the amination of 4,6-dichloropyrimidine (B16783) with bulky adamantane-containing amines showed that increasing steric hindrance near the amino group resulted in lower yields of amination products, demonstrating the sensitivity of the pyrimidine core to bulky substituents. nih.gov Conversely, in a series of A1AR antagonists, the introduction of a single methyl group to the exocyclic 2-amino group was found to be a prominent factor in achieving unprecedented selectivity. nih.govnih.gov

The table below illustrates the impact of modifying a core pyrimidine structure in the development of FLT3 inhibitors.

| Compound | Core Structure | Modification | FLT3 IC50 (nM) |

|---|---|---|---|

| 13a | Pyrimidine-4,6-diamine | N4-(3-(methylsulfonyl)phenyl) | 13.9 |

| 24a (Urea analog of 13a) | Pyrimidine-4,6-diamine | Urea (B33335) linker introduced | 41 |

| 18 | Pyridine-based | Replacement of pyrimidine with pyridine (B92270) | 5719 |

Data sourced from a study on Type-II inhibitors of FLT3. researchgate.net The comparison highlights that while the pyrimidine-4,6-diamine core is potent (13a), modifications like introducing a urea linker (24a) can affect potency, and replacing the core with pyridine (18) leads to a significant loss of activity.

Examination of Homologous Series for Activity Trends

Analyzing homologous series, where an alkyl chain is systematically lengthened or modified, provides clear insights into the influence of lipophilicity and steric bulk on biological activity. This approach helps to map the binding pocket of a target and optimize interactions.

The synthesis of 2-(heptylthio)pyrimidine-4,6-diamine is a prime example of creating analogues for such studies. mdpi.com By preparing a series of 2-(alkylthio) derivatives (e.g., methyl, ethyl, propyl, etc.), researchers can observe a trend in activity. Often, potency increases with chain length up to an optimal point, after which steric clashes with the target protein may cause a decrease in activity. This "cutoff" effect provides valuable information about the size and shape of the hydrophobic pocket in the enzyme or receptor active site.

This strategy has been effectively employed in the development of HIV-1 inhibitors based on the 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-one (S-DABO) scaffold. By varying the alkylthio group at the C2 position, researchers have been able to fine-tune the antiviral activity against wild-type and mutant strains of the virus. researchgate.net

Steric and Electronic Effects of Substitutions

The biological activity of 2-(methylthio)pyrimidine-4,6-diamine analogues is governed by a complex interplay of steric and electronic factors. Steric effects relate to the size and shape of substituents, which can influence binding conformity and accessibility to the target site. Electronic effects pertain to how a substituent's electron-donating or electron-withdrawing nature affects the charge distribution of the pyrimidine ring, influencing pKa and the strength of interactions like hydrogen bonds. researchgate.net

Research on 2-amino-4,6-diarylpyrimidine-5-carbonitriles demonstrated that the selectivity profile was influenced by the aromatic residues at positions C4 and C6, which exert both steric and electronic effects. nih.gov The introduction of bulky adamantyl groups at the 4- and 6-amino positions of pyrimidine showed that steric hindrance can significantly impact reactivity and, by extension, biological function. nih.gov

The electronic nature of substituents is also critical. A study on the reactivity of 4,6-disubstituted pyrimidines revealed a subtle interplay between the electronic character of the C4 and C6 groups. csu.edu.au The choice between an electron-donating group (e.g., -CH3, -OCH3) and an electron-withdrawing group (e.g., -CF3, -NO2) can dramatically alter a molecule's interaction with its target. researchgate.net For instance, in the development of kinase inhibitors, electron-withdrawing groups are often used to modulate the pKa of nearby nitrogen atoms to enhance hydrogen bonding with the kinase hinge region.

The following table presents data on JAK3 inhibitors, showcasing how different substituents affect inhibitory concentration.

| Compound | R1 Group (at C4-amine) | R2 Group (at C2) | JAK3 IC50 (nM) |

|---|---|---|---|

| 11a | (3-cyanophenyl)ethynyl | H | 10.4 |

| 11c | (4-cyanophenyl)ethynyl | H | 3.8 |

| 11e | (4-cyanophenyl)ethynyl | F | 2.1 |

| 11f | (4-cyanophenyl)ethynyl | Cl | 3.5 |

Data adapted from a study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors. nih.gov The data shows that positional isomers (11a vs. 11c) have different potencies. Furthermore, adding small, electron-withdrawing halogens at the C2 position (11e, 11f) modulates the activity compared to the unsubstituted analogue (11c).

Molecular Interactions with Biological Targets

Binding Affinities and Molecular Recognition

The molecular recognition of 2,4-diaminopyrimidine (B92962) derivatives by biological targets, particularly kinases, is driven by the scaffold's ability to mimic the hydrogen bonding pattern of the adenine base of ATP. rsc.orgnih.gov This core structure frequently forms double-dentate hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The substituents at the 2- and 6-positions of the pyrimidine (B1678525) ring are crucial for determining the compound's binding affinity and selectivity, as they extend into different pockets of the active site.

For instance, in the context of Focal Adhesion Kinase (FAK) inhibitors, the 2,4-diaminopyrimidine scaffold is a key structural feature. nih.gov Derivatives have been developed that show potent anticancer activity with IC50 values in the nanomolar range against cancer cell lines with high FAK expression. nih.govnih.gov One such derivative, compound A12, demonstrated IC50 values of 130 nM and 94 nM against A549 and MDA-MB-231 cell lines, respectively. nih.govnih.gov Similarly, pyrimidine-based derivatives designed as Aurora A kinase inhibitors have shown potent inhibition of proliferation in high-MYC expressing small-cell lung cancer cell lines, with IC50 values below 200 nM. nih.govacs.org

The binding affinity can be significantly influenced by the nature of the substituents. Modifications can extend into the solvent region or towards the DFG motif of the kinase activation loop, creating additional interactions that enhance potency. nih.gov This structure-activity relationship allows for the optimization of lead compounds to achieve high affinity for the desired target.

Table 1: Inhibitory Activity of Selected Diaminopyrimidine Derivatives

| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A12 (FAK Inhibitor) | A549 Cell Line | 130 nM | nih.govnih.gov |

| Compound A12 (FAK Inhibitor) | MDA-MB-231 Cell Line | 94 nM | nih.govnih.gov |

| Compound 13 (Aurora A Inhibitor) | NCI-H524 Cell Line | 3.36 nM | nih.gov |

| Compound 13 (Aurora A Inhibitor) | cMYC-amplified SCLC cells | < 200 nM | nih.gov |

Enzyme Active Site Interactions and Inhibition Mechanisms

The primary mechanism of action for many inhibitors based on the 2,4-diaminopyrimidine scaffold is competitive inhibition at the ATP-binding site of protein kinases. nih.gov This scaffold is considered a bioisostere of the purine (B94841) analog of ATP, facilitating its entry into the active site. frontiersin.org

Key interactions that stabilize the binding of these inhibitors include:

Hinge Region Binding : The nitrogen atoms of the pyrimidine ring and the exocyclic amino group at the 4-position typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the kinase hinge region. nih.gov This interaction is a hallmark of many pyrimidine-based kinase inhibitors.

Hydrophobic Interactions : Substituents on the pyrimidine core can occupy hydrophobic pockets within the active site. For example, in studies of Casein Kinase 1ε (CK1ε) inhibitors, hydrophobic residues such as I15, I23, A36, L135, and I148 were found to contribute favorably to binding. nih.gov Similarly, van der Waals interactions are the primary contributors to the binding of pyrido[3,4-d]pyrimidine inhibitors to Mps1 kinase. mdpi.com

Specific Residue Interactions : Beyond the hinge, interactions with other key residues dictate potency and selectivity. In PI3Kα, the oxygen atom of a morpholine ring (a common substituent on pyrimidine inhibitors) can form a hydrogen bond with the hinge residue Val851, while other parts of the molecule can interact with residues like Lys802 and Gln859. nih.govmdpi.com For Mps1 inhibitors, stable hydrogen bonds with residues G605 and K529 are conducive to higher activity. mdpi.com

Molecular docking studies of a diaminopyrimidine-based FAK inhibitor (compound A12) at the ATP binding site (PDB: 2JKK) confirmed its interaction with the hinge region, illustrating the typical binding mode for this class of compounds. nih.gov The mechanism involves the inhibitor occupying the space normally taken by ATP, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Interaction with Nucleic Acid Components

While the primary targets for 2-(methylthio)pyrimidine-4,6-diamine derivatives are protein kinases, the core 2,4-diaminopyrimidine structure is an analog of natural nucleobases and can interact with nucleic acids. nih.gov This structure is closely related to 2,6-diaminopurine (DAP), an adenine analog that pairs with thymine (or uracil) via three hydrogen bonds, in contrast to the two bonds in a standard adenine-thymine pair. researchgate.net

The incorporation of diaminopurine into DNA or RNA duplexes significantly increases their thermal stability. researchgate.netoup.com This stabilizing effect is due to the formation of a third hydrogen bond in DAP-Thymine base pairs. oup.com However, this modification also alters the structural properties of the nucleic acid, including the width of the minor groove and the disruption of the spine of hydration. researchgate.net These structural changes can affect the recognition of DNA by ligands and proteins. researchgate.netoup.com For example, the HIV-1 reverse transcriptase can successfully incorporate the triphosphate form of 2,4-diaminopyrimidine, whereas other DNA polymerases cannot. oup.com

The reactivity of pyrimidine nucleobase radicals is a key factor in DNA and RNA damage from ionizing radiation. nih.gov While specific studies on the direct binding of this compound to DNA are limited, the structural similarity of its core to natural pyrimidines suggests the potential for interactions. These interactions could be mediated by hydrogen bonds, van der Waals forces, and π-stacking between the pyrimidine ring and the nucleic acid bases. mdpi.com The pyrimidine content of DNA is known to strongly affect the stability and dissociation rates of RNA:DNA heteroduplexes. nih.gov

Binding to Cellular Signaling Pathways

Derivatives of this compound and related diaminopyrimidines are known to bind to and modulate key components of several critical cellular signaling pathways, primarily those regulated by protein kinases.

The PI3K/AKT/mTOR pathway , which is frequently dysregulated in cancer, is a major target for pyrimidine-based inhibitors. nih.govmedscape.com This pathway controls essential cellular functions like cell growth, metabolism, and proliferation. nih.govecancer.org By competitively binding to the ATP pocket of kinases like PI3K and mTOR, these inhibitors block the phosphorylation cascade. nih.govnih.gov Inhibition of PI3K prevents the conversion of PIP2 to PIP3, which in turn blocks the activation of AKT and downstream effectors. nih.gov Similarly, mTOR inhibitors block signals that lead to protein synthesis and cell growth. nih.gov The development of dual PI3K/mTOR inhibitors is a significant therapeutic strategy, as it can prevent feedback loop activation that often occurs when only one node in the pathway is targeted. mdpi.com